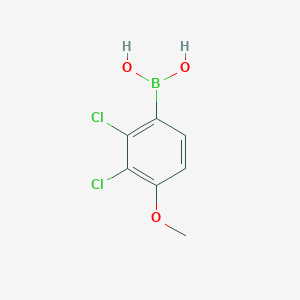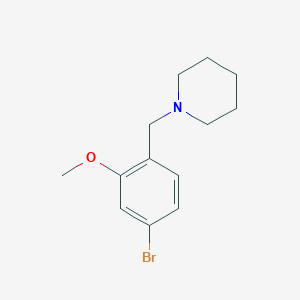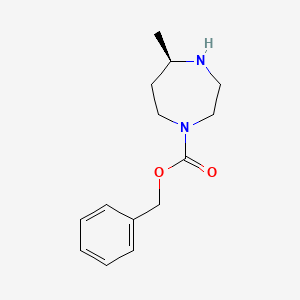
Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Übersicht
Beschreibung
“Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of benzyl acetate, a related compound, has been achieved using metabolically engineered Escherichia coli strains2. However, the specific synthesis process for “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” is not found in the available literature.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic tools such as IR, Raman, nuclear magnetic resonance, and UV–visible spectroscopy3. However, the specific molecular structure analysis for “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” is not found in the available literature.
Chemical Reactions Analysis
The chemical reactions involving benzyl compounds can be complex and varied. For instance, benzyl side-chains are susceptible to oxidative degradation4. However, the specific chemical reactions involving “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, the specific physical and chemical properties of “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature6.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitor K-115, has been established. This synthesis involves the construction of the chiral 1,4-diazepane via intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available 2-aminopropan-1-ol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
- Efficient synthesis methods for 1,4-diazepin-5-ones under microwave irradiation have been developed, offering a new access to 1,4-diazepane derivatives (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).
Pharmacological Applications :
- The synthesis of 1,4-diazepanes with various substituents, starting from enantiomerically pure amino acids, indicates the potential for these compounds in drug development, particularly as σ1 receptor ligands (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
- Studies on manganese(III) complexes of bisphenolate ligands, including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, have been conducted to understand their role in olefin epoxidation, a reaction important in pharmaceutical synthesis (Sankaralingam & Palaniandavar, 2014).
Molecular Biology and Chemistry :
- 1-Benzyl-1,4-diazepane has been investigated as an efflux pump inhibitor in Escherichia coli, which is significant for understanding bacterial resistance mechanisms and developing new antimicrobial strategies (Casalone et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, benzyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard7. However, the specific safety and hazards associated with “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature.
Zukünftige Richtungen
The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. For example, a sustainable approach to benzyl acetate production from d-glucose using metabolically engineered Escherichia coli strains has been reported2. However, the specific future directions for “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature.
Eigenschaften
IUPAC Name |
benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUGXUOXPVSJFN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
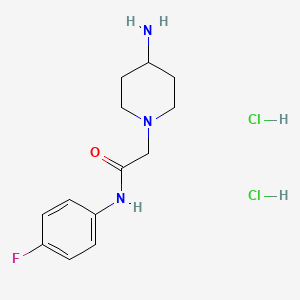
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
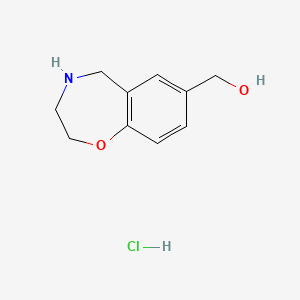
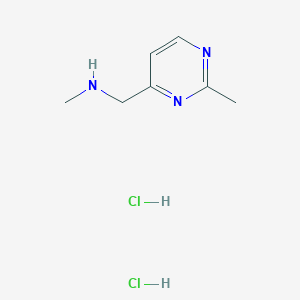
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)
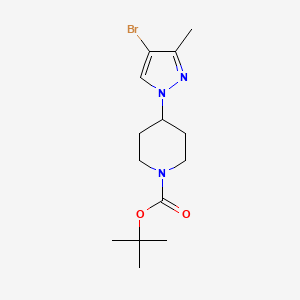
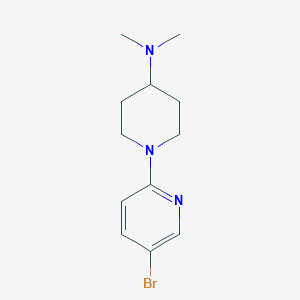
![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)
